molecular formula C11H9FN6 B1668524 CGP 57380 CAS No. 522629-08-9

CGP 57380

Cat. No.: B1668524
CAS No.: 522629-08-9
M. Wt: 244.23 g/mol
InChI Key: UQPMANVRZYYQMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CGP 57380 is a low-molecular-weight kinase inhibitor known for its selective inhibition of MAP-kinase interacting kinase-1 (MNK1) and MAP-kinase interacting kinase-2 (MNK2). It has been widely used in scientific research due to its ability to inhibit the phosphorylation of eukaryotic translation initiation factor 4E (eIF4E), which plays a crucial role in protein synthesis and cellular growth .

Mechanism of Action

Target of Action

CGP 57380, also known as N3-(4-fluorophenyl)-1h-pyrazolo[3,4-d]pyrimidine-3,4-diamine, is a potent and selective inhibitor of the Mitogen-activated protein kinase-interacting kinase 1 (MNK1) . MNK1 is a serine/threonine kinase that integrates signals from the MAP kinase pathway and phosphorylates the eukaryotic translation initiation factor 4E (eIF4E) .

Mode of Action

This compound acts by inhibiting the MNK1-mediated phosphorylation of eIF4E . This inhibition is selective, with no inhibitory activity against other kinases such as p38, JNK1, ERK1/2, PKC, or Src-like kinases .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the MAP kinase pathway. By inhibiting MNK1, this compound prevents the phosphorylation of eIF4E, a key player in the initiation of cap-dependent translation . This can lead to the downregulation of proteins involved in cell proliferation and survival, thereby exerting anti-cancer effects .

Result of Action

The inhibition of eIF4E phosphorylation by this compound can lead to a decrease in cell proliferation and an increase in apoptosis . For example, in T-cell acute lymphoblastic leukemia (T-ALL) cells, this compound has been shown to significantly inhibit cell proliferation in a time- and dose-dependent manner .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in DMSO suggests that its bioavailability could be affected by the presence of this solvent . Additionally, the compound’s stability may be influenced by temperature and storage conditions

Biochemical Analysis

Biochemical Properties

CGP 57380 interacts with a range of kinases, including CKI, Aurora B, DYRK3, SGK1, BRSK2, and Lck . It inhibits MNK1 and MNK2 with IC50 values of 0.87 and 1.6 μM, respectively . These interactions play a crucial role in the biochemical reactions involving this compound.

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It inhibits eIF4E phosphorylation in response to various stimuli, such as fetal calf serum (FCS), arsenite, anisomycin, PMA, or tumor necrosis factor alpha . This inhibition influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It acts as a selective inhibitor of Mnk1, blocking the MNK1-mediated phosphorylation of eIF4E . This inhibition disrupts the normal functioning of these biomolecules, leading to changes in gene expression and enzyme activation or inhibition .

Temporal Effects in Laboratory Settings

Over time, this compound demonstrates stability and potential long-term effects on cellular function. It is soluble in DMSO to 100 mM and can be stored for up to 12 months at +4°C

Metabolic Pathways

This compound is involved in the MAP-kinase pathway due to its inhibitory action on MNK1 and MNK2 . It may also interact with other enzymes or cofactors within this pathway. Detailed information about its effects on metabolic flux or metabolite levels is not currently available.

Preparation Methods

Synthetic Routes and Reaction Conditions: CGP 57380 is synthesized through a series of chemical reactions involving pyrazolo-pyrimidine compounds. The synthesis typically involves the reaction of 4-fluoroaniline with pyrazolo[3,4-d]pyrimidine-3,4-diamine under controlled conditions to yield the desired compound .

Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis of this compound generally follows standard organic synthesis protocols. The compound is produced in laboratories and research facilities for scientific use .

Chemical Reactions Analysis

Types of Reactions: CGP 57380 primarily undergoes substitution reactions due to the presence of reactive functional groups such as the fluorophenyl and pyrazolo-pyrimidine moieties .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted derivatives of this compound .

Comparison with Similar Compounds

  • BRD4 Inhibitor-18
  • 8α-Tigloyloxyhirsutinolide 13-O-acetate
  • GW7845
  • AAPK-25
  • Dutasteride-13C6
  • Z-VAD-FMK
  • Benidipine hydrochloride
  • Oleic acid-13C
  • Salidroside (Standard)
  • Glyphosate-13C2, 15N
  • Anticancer agent 120 .

Uniqueness: CGP 57380 is unique due to its high selectivity for MNK1 and MNK2, with minimal inhibitory activity against other kinases such as p38, JNK1, ERK1/2, PKC, and Src-like kinases. This selectivity makes it a valuable tool for studying specific signaling pathways without off-target effects .

Properties

IUPAC Name

3-N-(4-fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN6/c12-6-1-3-7(4-2-6)16-11-8-9(13)14-5-15-10(8)17-18-11/h1-5H,(H4,13,14,15,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQPMANVRZYYQMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=C3C(=NC=NC3=NN2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50469941
Record name 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

522629-08-9
Record name CGP 57380
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522629089
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 522629-08-9
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Record name 3-N-(4-Fluorophenyl)-2H-pyrazolo[3,4-d]pyrimidine-3,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50469941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CGP 57380
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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